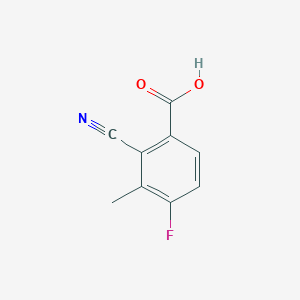

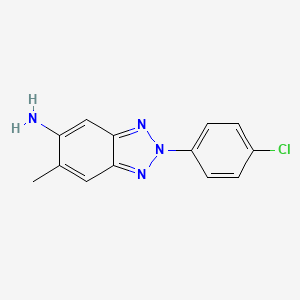

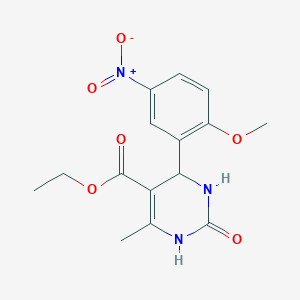

![molecular formula C15H20F3N3O B2553098 2-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazino}propanamide CAS No. 256958-77-7](/img/structure/B2553098.png)

2-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazino}propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazino}propanamide" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and presence in many pharmacologically active compounds. Piperazine derivatives are known for their potential use in drug discovery, particularly for their CNS activity, such as serotonin receptor agonism .

Synthesis Analysis

The synthesis of piperazine derivatives often involves key steps that introduce the trifluoromethyl group, a substituent that can significantly alter the biological activity of a compound. For instance, the diastereoselective nucleophilic addition of the Ruppert-Prakash reagent (TMSCF3) to α-amino sulfinylimines is a method used to introduce the trifluoromethyl group into piperazine scaffolds . Additionally, Mannich’s reaction has been employed to produce piperazine derivatives starting from different precursors, such as isoxazolines . These synthetic strategies are crucial for creating a diverse array of piperazine-based compounds with potential pharmacological applications.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be characterized using various spectroscopic techniques, including IR, 1H NMR, 13C-NMR, and mass spectrometry . X-ray crystallography provides detailed information about the three-dimensional arrangement of atoms within a molecule, which is essential for understanding the compound's potential interactions with biological targets . The presence of a trifluoromethyl group can influence the molecule's conformation and, consequently, its biological activity .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are often explored to enhance their pharmacological profile. For example, the substitution of different groups on the piperazine ring can lead to compounds with anti-malarial , antidepressant , and antianxiety activities . The reactivity of the piperazine ring allows for the synthesis of compounds with diverse biological activities, making it a valuable target for medicinal chemistry research.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the piperazine ring. The introduction of a trifluoromethyl group can affect these properties, potentially improving the pharmacokinetic profile of the compound . The crystal structure can also provide insights into the compound's intermolecular interactions, which can influence its solid-state properties and behavior in biological systems .

Applications De Recherche Scientifique

Discovery of Inhibitors

Research involving piperazine derivatives has led to the discovery of various inhibitors with significant potential in treating diseases. For instance, the identification of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase from high-throughput screening suggests the critical role of the triazine heterocycle and phenyl group substitutions in achieving high potency and selectivity, with implications for in vivo investigations in various disease models (Thalji et al., 2013).

Antimicrobial and Antiviral Activities

Piperazine derivatives have also shown promising antimicrobial and antiviral activities. New urea and thiourea derivatives of piperazine doped with febuxostat were synthesized, demonstrating significant antiviral and antimicrobial activities. This highlights the potential of piperazine derivatives in developing treatments against microbial and viral infections (Reddy et al., 2013).

Synthesis and Molecular Docking

The synthesis of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides and their evaluation as tyrosinase and melanin inhibitors demonstrate the versatility of piperazine derivatives in addressing issues related to pigmentation. These compounds have shown significant biological activity in vitro, in vivo, and in silico, suggesting their potential use in depigmentation drugs (Raza et al., 2019).

Antibacterial Agents

The development of pyrido(2,3-d)pyrimidine derivatives incorporating piperazine has yielded compounds with notable antibacterial activity. This research indicates the potential of such structures in creating new antibiotics, particularly for combating gram-negative bacteria (Matsumoto & Minami, 1975).

Orientations Futures

Trifluoromethylpyridine (TFMP) derivatives, which share a similar structure to 2-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazino}propanamide, have been widely used in the agrochemical and pharmaceutical industries. It is expected that many novel applications of TFMP will be discovered in the future .

Propriétés

IUPAC Name |

2-methyl-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F3N3O/c1-14(2,13(19)22)21-8-6-20(7-9-21)12-5-3-4-11(10-12)15(16,17)18/h3-5,10H,6-9H2,1-2H3,(H2,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDNJEMRVAIXQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N)N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazino}propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

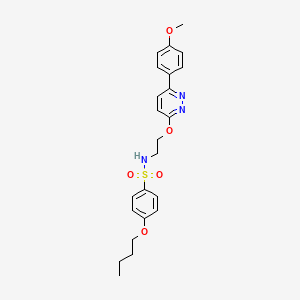

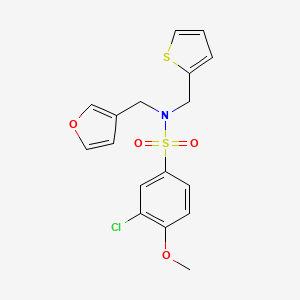

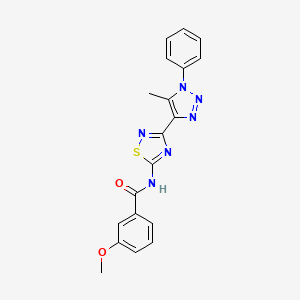

![4-methoxy-N-(2-(6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2553015.png)

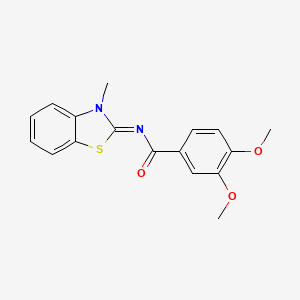

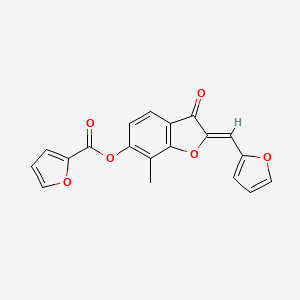

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2553023.png)

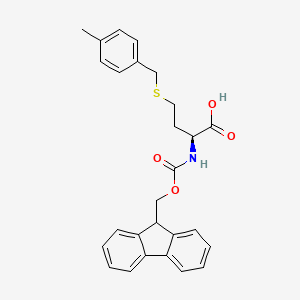

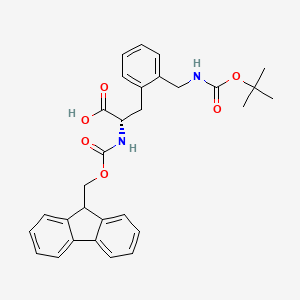

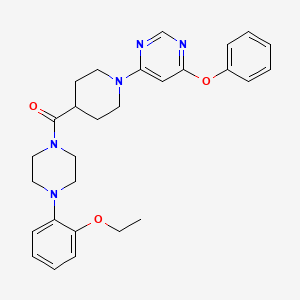

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2553026.png)